alnespirone

Description

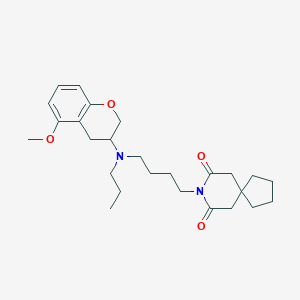

Structure

3D Structure

Properties

IUPAC Name |

8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLULNTXJPATBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869883 | |

| Record name | 8-{4-[(5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)(propyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alnespirone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnespirone (S-20499) is a psychoactive compound belonging to the azapirone chemical class, investigated for its potential anxiolytic and antidepressant properties. Like other azapirones, its primary mechanism of action centers on the modulation of the serotonergic system, specifically through its interaction with the serotonin (B10506) 1A (5-HT1A) receptor. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the pharmacological effects of this compound, supported by available preclinical data. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: 5-HT1A Receptor Agonism

This compound is a selective and high-affinity 5-HT1A receptor agonist.[1][2][3] Its therapeutic effects are primarily attributed to its ability to stimulate these receptors, which are key regulators of mood and anxiety. The 5-HT1A receptors are G-protein coupled receptors (GPCRs) that are expressed both presynaptically and postsynaptically within the central nervous system.

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, these receptors function as autoreceptors. Their activation leads to a negative feedback mechanism, inhibiting neuronal firing and reducing the synthesis and release of serotonin (5-HT) in projection areas.[4][5] Preclinical evidence suggests that the anxiolytic-like effects of this compound are mediated, at least in part, by the stimulation of these presynaptic 5-HT1A receptors.[6]

-

Postsynaptic Heteroreceptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and amygdala. Their activation typically leads to hyperpolarization and inhibition of neuronal activity. The functional consequence of this compound at these postsynaptic sites is less definitively characterized, with some azapirones like buspirone (B1668070) acting as partial agonists.[7][8]

The distinction between full and partial agonism at these receptor populations is crucial for the overall pharmacological profile. While some sources refer to this compound as a full 5-HT1A receptor agonist, the broader class of azapirones often exhibits a profile of full agonism at presynaptic autoreceptors and partial agonism at postsynaptic heteroreceptors.[2][9] This differential activity is thought to contribute to the anxiolytic effects with a reduced side-effect profile compared to less selective serotonergic agents.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Tissue Source | Kd (nM) | Reference |

| 5-HT1A | [3H]this compound | Rat Hippocampal Membranes | 0.36 | [1] |

Table 2: In Vivo Effects of this compound on Serotonin Release

| Brain Region | Dose (mg/kg, s.c.) | Maximal Reduction in Extracellular 5-HT (% of baseline) | ED50 (mg/kg) | Reference |

| Striatum | 0.1-3 | ~23% | ~0.3 | [3] |

| Frontal Cortex | 0.1-3 | ~29% | ~0.3 | [3] |

| Dorsal Hippocampus | 0.1-3 | ~65% | - | [3] |

| Ventral Hippocampus | 0.1-3 | ~65% | - | [3] |

| Median Raphe | 0.1-3 | ~30% | - | [3] |

| Dorsal Raphe | 0.1-3 | ~60% | - | [3] |

Table 3: Comparative Human Pharmacokinetic Parameters of Buspirone

(Data for this compound is not publicly available. Buspirone is presented as a comparator from the same chemical class.)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour | [7][8] |

| Absolute Bioavailability | ~4% | [7] |

| Volume of Distribution (Vd) | 5.3 L/kg | [7] |

| Elimination Half-life (t1/2) | ~2.5 hours | [7] |

| Plasma Protein Binding | ~95% | [8] |

Signaling Pathways

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/Go-coupled receptor, its stimulation primarily leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1][7][9]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a representative method for determining the binding affinity of a compound like this compound to the 5-HT1A receptor.

1. Membrane Preparation:

-

Rat hippocampal tissue is dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

Aliquots of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) are incubated in a final volume of assay buffer.

-

The incubation mixture contains a fixed concentration of a radiolabeled 5-HT1A receptor ligand, such as [3H]8-OH-DPAT or [3H]this compound.[1]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins following receptor stimulation and can be used to determine the potency (EC50) and efficacy (Emax) of an agonist like this compound.

1. Membrane Preparation:

-

Membranes from cells expressing the 5-HT1A receptor or from brain tissue are prepared as described in the radioligand binding assay protocol.

2. Assay Reaction:

-

The membrane preparation is incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and [35S]GTPγS (a non-hydrolyzable analog of GTP).

-

Increasing concentrations of the agonist (this compound) are added to the mixture.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound [35S]GTPγS.

-

The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

4. Data Analysis:

-

The specific binding of [35S]GTPγS is determined by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.

-

Dose-response curves are generated by plotting the specific binding against the agonist concentration.

-

Non-linear regression analysis is used to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist). Emax values are often compared to a standard full agonist (like serotonin) to classify the test compound as a full or partial agonist.

Interaction with Other Neurotransmitter Systems

While this compound's primary target is the 5-HT1A receptor, its effects on the serotonergic system can indirectly influence other neurotransmitter systems, notably the dopaminergic system. Some studies have suggested that this compound may have a weak affinity for dopamine (B1211576) D2 receptors.[6] However, its in vivo effects on the dopamine system are thought to be primarily mediated by the stimulation of 5-HT1A receptors, which can modulate dopamine release in certain brain regions. The anxiolytic-like effects of this compound appear to be independent of direct D2 receptor blockade, in contrast to some other anxiolytics like buspirone.[6]

Conclusion

This compound's mechanism of action is characterized by its selective and high-affinity agonism at 5-HT1A receptors. Its pharmacological profile, particularly its potent effect on presynaptic 5-HT1A autoreceptors, underlies its anxiolytic and antidepressant-like properties observed in preclinical models. The downstream signaling cascade involves the inhibition of adenylyl cyclase via Gi/Go protein coupling. While a comprehensive quantitative profile of its binding and functional activity across a wide range of receptors is not fully available in the public domain, the existing data strongly support the 5-HT1A receptor as the primary mediator of its effects. Further research to fully elucidate its functional selectivity at presynaptic versus postsynaptic 5-HT1A receptors and its clinical pharmacokinetic and pharmacodynamic profile will be crucial for its potential development as a therapeutic agent.

References

- 1. [3H]this compound: a novel specific radioligand of 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like effects of this compound (S 20499) in the learned helplessness test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the selective 5-HT1A agonists this compound (S-20499) and 8-OH-DPAT on extracellular 5-hydroxytryptamine in different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Augmentation therapy with serotonin1A receptor partial agonists on neurocognitive function in schizophrenia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

Alnespirone: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alnespirone (S-20499) is a selective 5-HT1A receptor full agonist belonging to the azapirone chemical class. It has demonstrated notable anxiolytic and antidepressant-like effects in preclinical studies. This technical guide provides a detailed overview of the pharmacological profile of this compound, encompassing its receptor binding affinity, functional activity, and pharmacokinetic properties. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Receptor Binding Affinity

This compound exhibits a high and selective affinity for the serotonin (B10506) 1A (5-HT1A) receptor. While comprehensive binding data across a wide range of receptors is not extensively published, available information highlights its primary interaction with the 5-HT1A receptor.

Table 1: this compound Receptor Binding Affinity

| Receptor | Ligand | Tissue/System | Kd (nM) | Reference |

| 5-HT1A | [3H]this compound | Rat Hippocampal Membranes | 0.36 | [1] |

In Vitro and In Vivo Functional Activity

This compound functions as a full agonist at 5-HT1A receptors. Its functional activity has been characterized in various preclinical models, demonstrating its potential as an anxiolytic and antidepressant agent.

Table 2: this compound Functional Activity

| Assay Type | Model/System | Endpoint | Potency (ED50) | Efficacy | Reference |

| In Vivo | Rat Microdialysis | Reduction of extracellular 5-HT | 0.3 mg/kg (s.c.) | Dose-dependent reduction | [2] |

| In Vivo | Rat Geller-Seifter Conflict Test | Increase in punished responding | 0.5 - 1 mg/kg (s.c.) | Significant anxiolytic-like effect | [3] |

| In Vivo | Rat Learned Helplessness Test | Reduction in escape failures | 5 - 10 mg/kg/day (p.o.) | Significant antidepressant-like effect | [4] |

| In Vivo | Rat Chronic Mild Stress Model | Reversal of anhedonia | 2.5 - 5 mg/kg/day | Comparable to imipramine (B1671792) | [5] |

Note: In vitro functional potency data (EC50) for this compound are not extensively reported in publicly available literature.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not widely published. However, data for the structurally and pharmacologically similar compound, buspirone (B1668070), in rats can provide some context. It is important to note that these are not direct data for this compound and should be interpreted with caution.

Table 3: Pharmacokinetic Parameters of Buspirone in Rats (for comparison)

| Parameter | Value | Route of Administration | Reference |

| Tmax (Time to Peak Concentration) | < 1 hour | Oral | [6] |

| Bioavailability | ~4% (in humans) | Oral | [6][7] |

| Protein Binding | >95% | - | [7] |

| Elimination Half-life (t1/2) | 2-3 hours (in humans) | Oral | [6] |

Metabolism

The metabolism of this compound has not been extensively detailed in published literature. For the related compound buspirone, metabolism is extensive and occurs primarily via oxidation, leading to the formation of several hydroxylated metabolites and the pharmacologically active metabolite 1-(2-pyrimidinyl)piperazine (1-PP).[7] It is plausible that this compound undergoes a similar metabolic fate, but specific studies are required for confirmation. One study noted that this compound, unlike buspirone, does not have significant α2-adrenoceptor antagonist properties, either on its own or through a possible metabolite.

Signaling Pathways

This compound exerts its pharmacological effects primarily through the activation of 5-HT1A receptors. It also has a reported weak interaction with dopamine (B1211576) D2 receptors.

5-HT1A Receptor Signaling Pathway

Activation of the Gi/o-coupled 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a cascade of downstream effects, including the modulation of ion channels and protein kinases, which ultimately influences neuronal excitability.

References

- 1. [3H]this compound: a novel specific radioligand of 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the selective 5-HT1A agonists this compound (S-20499) and 8-OH-DPAT on extracellular 5-hydroxytryptamine in different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and buspirone have anxiolytic-like effects in a conflict procedure in rats by stimulating 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant-like effects of this compound (S 20499) in the learned helplessness test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (S 20499), an agonist of 5-HT1A receptors, and imipramine have similar activity in a chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

Alnespirone's Agonist Properties at the 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Alnespirone and the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) belonging to the serotonin (B10506) receptor family. It is widely distributed throughout the central nervous system, with high densities in the hippocampus, septum, amygdala, and cortical areas, as well as on serotonergic neurons in the raphe nuclei where they act as somatodendritic autoreceptors. Activation of 5-HT1A receptors is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade also involves the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively lead to neuronal hyperpolarization and reduced neuronal firing. This compound is a selective agonist at these receptors and has been investigated for its potential anxiolytic and antidepressant effects.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with the 5-HT1A receptor. For comparative purposes, data for the well-characterized 5-HT1A agonist 8-OH-DPAT are also included where available.

Table 1: this compound Binding Affinity at the 5-HT1A Receptor

| Compound | Radioligand | Preparation | Kd (nM) | K0.5 (nM) | Reference |

| [3H]this compound | - | Rat hippocampal membranes | 0.36 | - | [1] |

| This compound | - | - | - | 0.2 | [2] |

Table 2: this compound In Vivo Functional Activity

| Compound | Assay | Brain Region | ED50 | Maximal Effect | Reference |

| This compound | Reduction of extracellular 5-HT | Rat Striatum & Frontal Cortex | 0.3 mg/kg, s.c. | Reduction to 23% and 29% of baseline, respectively | [1] |

| 8-OH-DPAT | Reduction of extracellular 5-HT | Rat Striatum | 0.025 mg/kg, s.c. | Reduction to 32% of baseline | [1] |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events mediated by the Gi/o protein.

Caption: 5-HT1A receptor signaling cascade initiated by agonist binding.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: [35S]GTPγS Binding Assay

This workflow illustrates the procedure for a [35S]GTPγS binding assay to measure the functional activation of G-proteins by an agonist.

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: 10 µM 5-HT or 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Varying concentrations of this compound (typically in triplicate).

-

For total binding wells, add vehicle.

-

For non-specific binding wells, add 10 µM 5-HT.

-

A fixed concentration of [3H]8-OH-DPAT (typically at its Kd value).

-

Membrane suspension (typically 50-100 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor.

-

Radioligand: [35S]GTPγS.

-

Test Compound: this compound.

-

Basal Control: Vehicle.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To ensure G-proteins are in an inactive state.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add:

-

Assay buffer.

-

GDP (final concentration typically 10-100 µM).

-

Varying concentrations of this compound.

-

Membrane suspension.

-

-

Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Add [35S]GTPγS (final concentration typically 0.05-0.1 nM) to each well.

-

Incubation: Incubate at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filters and measure radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding (as a percentage of the maximal response of a full agonist or as raw counts) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human 5-HT1A receptor.

-

Stimulant: Forskolin (B1673556) (to activate adenylyl cyclase).

-

Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).

-

Test Compound: this compound.

-

Assay Medium: Serum-free cell culture medium.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in assay medium for a short period.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region of a freely moving animal.

Materials:

-

Animals: Adult male rats (e.g., Sprague-Dawley).

-

Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical tools.

-

Microdialysis Probes and Guide Cannulae.

-

Perfusion Pump and Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 4 KCl, 2.2 CaCl2, pH 7.4.

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Analytical System: HPLC with electrochemical detection (HPLC-ED) for serotonin quantification.

Procedure:

-

Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at the target brain region (e.g., frontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Equilibration: Place the animal in a microdialysis bowl allowing free movement. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of 1-2 hours.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection).

-

Post-administration Sampling: Continue collecting dialysate samples for several hours.

-

Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Calculate the mean baseline serotonin concentration. Express the post-administration serotonin levels as a percentage of the baseline. Plot the percentage change in serotonin against time to visualize the drug's effect.

Conclusion

This compound is a high-affinity, selective 5-HT1A receptor agonist. The available data demonstrates its ability to engage the 5-HT1A receptor in vitro and modulate the serotonergic system in vivo. While specific in vitro functional potency and efficacy data are not extensively reported, the provided methodologies offer a clear framework for the further characterization of this compound and other novel 5-HT1A receptor ligands. The diagrams and detailed protocols in this guide serve as a valuable resource for researchers aiming to investigate the intricate pharmacology of the 5-HT1A receptor system. Further studies are warranted to fully elucidate the in vitro functional profile of this compound to complement the existing binding and in vivo data.

References

Alnespirone and the Azapirone Chemical Class: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azapirone chemical class represents a significant development in the pharmacotherapy of anxiety and depressive disorders, offering a distinct mechanism of action compared to traditional anxiolytics like benzodiazepines. These agents primarily modulate the serotonergic system, with a key focus on the serotonin (B10506) 1A (5-HT1A) receptor. Alnespirone (S-20499) is a notable member of this class, distinguished by its profile as a selective 5-HT1A receptor full agonist, which has been investigated for its potential anxiolytic and antidepressant effects.[1]

This technical guide provides an in-depth overview of this compound and the broader azapirone class. It is designed for researchers, scientists, and drug development professionals, offering a summary of their core pharmacological principles, quantitative data on receptor binding and pharmacokinetics for representative compounds, detailed experimental methodologies, and visualizations of key pathways and workflows.

It is important to note that while this compound is a potent and selective 5-HT1A receptor agonist, comprehensive publicly available data on its full receptor binding profile and detailed pharmacokinetic parameters are limited.[2] Therefore, this guide will leverage data from other well-characterized azapirones, such as buspirone (B1668070), tandospirone, and gepirone, to provide a comparative context for the chemical class.

The Azapirone Chemical Class: Core Concepts

Azapirones are a class of drugs characterized by their unique chemical structure, typically featuring an azaspirodecanedione moiety. Their primary mechanism of action involves the modulation of serotonin 5-HT1A receptors.[3] Unlike benzodiazepines, which enhance the effects of the inhibitory neurotransmitter GABA, azapirones exert their effects through the serotonergic system, leading to a different side-effect profile that is generally devoid of sedation, dependence, and withdrawal symptoms associated with benzodiazepines.[3]

Mechanism of Action at the 5-HT1A Receptor

The therapeutic effects of azapirones are primarily attributed to their interaction with 5-HT1A receptors, which function as both presynaptic autoreceptors and postsynaptic receptors.

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, activation of these autoreceptors leads to a decrease in the synthesis and release of serotonin. Azapirones, acting as agonists at these sites, initially reduce serotonergic neurotransmission.

-

Postsynaptic Receptors: Found in various brain regions, including the hippocampus, amygdala, and cortex, these receptors are involved in mediating the behavioral effects of serotonin. The action of azapirones at these postsynaptic receptors contributes to their anxiolytic and antidepressant properties.

Most azapirones, such as buspirone, are partial agonists at postsynaptic 5-HT1A receptors.[4] this compound, however, is distinguished as a full agonist at these receptors, which may confer a distinct therapeutic profile.[1]

Dopaminergic and Adrenergic Receptor Interactions

In addition to their primary action at 5-HT1A receptors, many azapirones exhibit varying affinities for other receptor systems, including dopamine (B1211576) D2 and alpha-1 adrenergic receptors.[5] These interactions can contribute to both the therapeutic effects and the side-effect profiles of these compounds. For instance, the weak antagonist activity at D2 receptors observed with some azapirones is thought to contribute to their overall pharmacological profile.[4]

Quantitative Data

The following tables summarize the receptor binding affinities and pharmacokinetic parameters for key azapirones. This data is essential for comparing the pharmacological profiles of different compounds within the class.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Azapirones

| Compound | 5-HT1A | Dopamine D2 | 5-HT2A | Alpha-1 Adrenergic |

| This compound | 0.36 (Kd)[2] | Moderate Affinity (qualitative) | Data not available | Data not available |

| Buspirone | 10 - 30 | 300 - 500 | 500 - 1000 | 40 - 100 |

| Tandospirone | 27[1] | 41000[1] | 1300[1] | 1300[1] |

| Gepirone | 31.8[6] | >1000 | 3630[6] | Data not available |

| Ipsapirone | 10[7][8] | Moderate Affinity (qualitative) | Data not available | Data not available |

Note: Ki values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources and should be used for comparative purposes.

Table 2: Comparative Pharmacokinetic Parameters of Selected Azapirones in Rats (Oral Administration)

| Parameter | This compound | Buspirone |

| Cmax | Data not available | ~2.5 ng/mL (in humans)[9] |

| Tmax | Data not available | ~1 hour (in humans)[9] |

| AUC | Data not available | Data varies with dose[9] |

| Oral Bioavailability | Data not available | ~4% (in humans)[9] |

| Protein Binding | Data not available | >95% (in humans)[10] |

Note: Pharmacokinetic data can be species-specific. The provided data for buspirone is from human studies due to the limited availability of comprehensive rat pharmacokinetic data for this compound in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of azapirones.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK cells, or rat hippocampal tissue).

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM Serotonin or another suitable 5-HT1A ligand.

-

Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

Objective: To determine the functional activity (agonist or antagonist) of a test compound at the Gαi-coupled 5-HT1A receptor by measuring the inhibition of adenylyl cyclase activity.

Materials:

-

Cells expressing the 5-HT1A receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound and a reference agonist (e.g., serotonin).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture: Culture the cells in appropriate media and plate them in a 96- or 384-well plate.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: For agonists, plot the cAMP levels against the log concentration of the test compound to determine the EC50 (effective concentration to produce 50% of the maximal response). For antagonists, co-incubate increasing concentrations of the antagonist with a fixed concentration of a known agonist and measure the inhibition of the agonist's effect to determine the IC50.

In Vivo Microdialysis

Objective: To measure the effect of a test compound on extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions of a freely moving animal.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system with an appropriate detector (e.g., electrochemical or fluorescence).

-

Anesthetized rat.

Procedure:

-

Probe Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., via subcutaneous injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and plot the time course of the drug's effect.

Mandatory Visualizations

Signaling Pathway

Caption: 5-HT1A Receptor Signaling Pathway Activation by this compound.

Experimental Workflow

Caption: Workflow for a 5-HT1A Radioligand Binding Assay.

Logical Relationship

Caption: this compound's Position within the Azapirone Class.

Conclusion

This compound and the broader azapirone class represent a valuable area of research in the development of anxiolytic and antidepressant therapies. Their primary mechanism of action through modulation of the 5-HT1A receptor offers a distinct advantage over other drug classes. While this compound's profile as a selective 5-HT1A full agonist is of significant interest, further research is needed to fully elucidate its complete pharmacological and pharmacokinetic profile to allow for a more comprehensive comparison with other members of the azapirone class. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance our knowledge of these important therapeutic agents.

References

- 1. S 20499 - Ace Therapeutics [acetherapeutics.com]

- 2. Production and characterization of 22 monoclonal antibodies directed against S 20499, a new potent 5-HT1A chiral agonist: influence of the hapten structure on specificity and stereorecognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A proposed model of bradykinin bound to the rat B2 receptor and its utility for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Study to Determine Optimal Dose and Evaluate Safety, Tolerability, and Pharmacokinetics of Progerinin in Patients with Hutchinson-Gilford Progeria Syndrome (HGPS) | Clinical Research Trial Listing [centerwatch.com]

- 8. Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists. Conformationally flexible analogues of the atypical antipsychotic sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Age-related changes in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Alnespirone: A Technical Guide to its Antidepressant and Anxiolytic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnespirone (S-20499) is a selective 5-HT1A receptor full agonist belonging to the azapirone chemical class.[1] It has demonstrated both antidepressant and anxiolytic properties in preclinical studies. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound, with a focus on its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel psychotropic agents.

Core Mechanism of Action: 5-HT1A Receptor Agonism

This compound's primary mechanism of action is its high-affinity and selective full agonism at the serotonin (B10506) 1A (5-HT1A) receptor.[1] The 5-HT1A receptor is a G-protein coupled receptor that plays a crucial role in the modulation of mood and anxiety.[2] Its activation is involved in the therapeutic effects of various anxiolytic and antidepressant medications.[2]

Presynaptically, 5-HT1A receptors act as autoreceptors on serotonergic neurons in the raphe nuclei. Their activation leads to a decrease in the firing rate of these neurons and a reduction in serotonin release in target brain regions.[3] Postsynaptically, 5-HT1A receptors are located on neurons in various brain areas, including the hippocampus, cortex, and amygdala, where their activation generally produces an inhibitory effect, leading to hyperpolarization and reduced neuronal excitability.[4]

The antidepressant and anxiolytic effects of 5-HT1A agonists like this compound are thought to be mediated by a combination of these pre- and postsynaptic actions.[4][5] Initially, the activation of presynaptic 5-HT1A autoreceptors reduces serotonin release. However, with chronic administration, these autoreceptors are thought to desensitize, leading to a restoration of serotonergic neurotransmission. The sustained activation of postsynaptic 5-HT1A receptors in key brain circuits involved in mood and anxiety is believed to be the primary driver of the therapeutic effects.[3]

Signaling Pathway of this compound's Action

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the antidepressant and anxiolytic effects of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue Source | Kd (nM) | Reference |

| 5-HT1A | [3H]this compound | Rat Hippocampal Membranes | 0.36 | [6] |

Table 2: Antidepressant-like Effects of this compound in the Learned Helplessness Test in Rats

| Treatment Group | Dose (mg/kg/day, p.o.) | Number of Escape Failures (Mean ± SEM) | Reference |

| Helpless Control | - | Not explicitly stated, but used as a baseline for comparison | [7] |

| This compound | 5 | 13 ± 2 | [7] |

| This compound | 10 | 10 ± 3 | [7] |

| Non-Helpless Control | - | 9 ± 2 | [7] |

SEM: Standard Error of the Mean. p.o.: oral administration.

Table 3: Anxiolytic-like Effects of this compound in the Geller-Seifter Conflict Test in Rats

| Treatment Group | Dose (mg/kg, s.c.) | Effect on Punished Responding | Effect on Unpunished Responding | Reference |

| This compound | 0.125 | No significant effect | No significant effect | |

| This compound | 0.25 | No significant effect | No significant effect | |

| This compound | 0.5 | Significantly increased | No significant effect | |

| This compound | 1.0 | Significantly increased | Significantly reduced |

s.c.: subcutaneous administration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.

Protocol based on Radja et al. (1993):

-

Tissue Preparation: Rat hippocampal membranes were used as the source of 5-HT1A receptors. The tissue was homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

-

Radioligand: [3H]this compound was used as the specific radioligand.

-

Assay Conditions: The membrane preparation was incubated with increasing concentrations of [3H]this compound in a final volume of buffer.

-

Incubation: The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters were then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., 8-OH-DPAT). Specific binding was calculated by subtracting the non-specific binding from the total binding. The equilibrium dissociation constant (Kd) was determined by Scatchard analysis of the saturation binding data.

Learned Helplessness Test

Objective: To assess the antidepressant-like activity of this compound in a rat model of depression.

Protocol based on Mac Sweeney et al. (1998):

-

Animals: Male Wistar rats were used.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering electric foot shocks was used.

-

Induction of Helplessness: On the first day, rats were exposed to a session of 60 inescapable electric foot shocks.

-

Drug Administration: this compound was administered orally twice daily at doses of 2.5, 5, 10, and 20 mg/kg/day.

-

Avoidance Testing: For the following three days, rats were subjected to shuttle-box sessions where they could escape a foot shock by crossing to the other side of the chamber. Each session consisted of a number of trials.

-

Behavioral Measures: The primary endpoint was the number of escape failures in each session. The number of intertrial crossings was also recorded as a measure of locomotor activity.

-

Data Analysis: The number of escape failures for the this compound-treated groups was compared to that of the helpless control group and a non-helpless control group using appropriate statistical tests.

References

- 1. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (S 20499), an agonist of 5-HT1A receptors, and imipramine have similar activity in a chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Geller Seifter test [panlab.com]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. Anxiety and Depression [panlab.com]

- 7. maze.conductscience.com [maze.conductscience.com]

Alnespirone in Preclinical Anxiety Models: A Technical Guide

Introduction

Alnespirone (S-20499) is a novel psychotropic agent belonging to the azapirone class of compounds. It is characterized as a potent and selective agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] Unlike classical anxiolytics like benzodiazepines, which act on the GABA-A receptor complex, this compound and its analogues modulate the serotonergic system. This distinct mechanism of action suggests a potential for anxiolytic efficacy without the sedative, amnestic, and dependence-producing side effects associated with benzodiazepines.[2] This guide provides an in-depth review of the preclinical studies evaluating the anxiolytic-like effects of this compound in various animal models, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Core Mechanism of Action: 5-HT1A Receptor Agonism

This compound exerts its primary pharmacological effects by binding to and stimulating 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via the Gi/o protein.[3]

-

Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, their activation by agonists like this compound inhibits neuronal firing and reduces the synthesis and release of serotonin (5-HT) in projection areas.[4][5]

-

Postsynaptic Receptors: Densely expressed in limbic and cortical regions such as the hippocampus, amygdala, and prefrontal cortex, which are critically involved in mood and anxiety regulation.[3] Activation of these receptors leads to hyperpolarization and a reduction in the firing rate of the postsynaptic neuron.[5]

The anxiolytic effect of this compound is believed to arise from the net result of these actions, leading to a modulation of serotonergic neurotransmission in key brain circuits.

References

- 1. Antidepressant-like effects of this compound (S 20499) in the learned helplessness test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. The effect of the selective 5-HT1A agonists this compound (S-20499) and 8-OH-DPAT on extracellular 5-hydroxytryptamine in different regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

Alnespirone in Preclinical Models of Depression: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alnespirone (S-20499) is a selective 5-HT1A receptor agonist that has demonstrated antidepressant-like properties in various preclinical animal models of depression. This technical guide provides a comprehensive overview of the research conducted on this compound in these models, with a focus on quantitative data, detailed experimental protocols, and the underlying neurobiological mechanisms. The data presented herein is intended to serve as a resource for researchers and professionals involved in the development of novel antidepressant therapies. While this compound has shown efficacy in the chronic mild stress and learned helplessness models, it is noteworthy that publicly available data on its effects in the forced swim test and on direct markers of neurogenesis are limited.

Core Mechanism of Action: 5-HT1A Receptor Agonism

This compound exerts its effects primarily through its high affinity and selectivity for the serotonin (B10506) 1A (5-HT1A) receptor, where it acts as an agonist.[1][2] The 5-HT1A receptor is a key regulator of the serotonin system and is implicated in the pathophysiology of depression. These receptors are located both presynaptically on serotonin neurons in the raphe nuclei (autoreceptors) and postsynaptically on neurons in limbic and cortical regions.

Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonin neurons, leading to a decrease in serotonin release. Conversely, activation of postsynaptic 5-HT1A receptors in regions like the hippocampus and prefrontal cortex is thought to mediate the therapeutic effects of antidepressant and anxiolytic drugs. The antidepressant-like effects of this compound are believed to arise from its agonistic activity at these postsynaptic 5-HT1A receptors.

Signaling Pathway of 5-HT1A Receptor Activation

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist like this compound, the following intracellular events are initiated:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neuronal excitability.

-

Activation of MAPK/ERK Pathway: The 5-HT1A receptor can also modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.

Efficacy in Animal Models of Depression

This compound has been evaluated in two primary animal models that are widely used to screen for antidepressant efficacy: the Chronic Mild Stress (CMS) model and the Learned Helplessness (LH) model.

Chronic Mild Stress (CMS) Model

The CMS model is considered to have high face and predictive validity for depression, as it induces a state of anhedonia (a core symptom of depression) in rodents through prolonged exposure to a series of unpredictable, mild stressors.

While the precise, day-by-day schedule of stressors used in the primary this compound study is not detailed in the publication, a general CMS protocol for rats involves the following steps:

Chronic (5-week) treatment with this compound dose-dependently reversed the CMS-induced deficit in sucrose consumption in rats.[1] The onset of action and overall efficacy were comparable to the tricyclic antidepressant imipramine (B1671792).[1]

| Treatment Group | Dose (mg/kg/day) | Effect on Sucrose Consumption in Stressed Rats |

| This compound | 0.5 | Ineffective |

| This compound | 1.0 - 5.0 | Gradual, dose-dependent reversal of deficit |

| This compound | 2.5 and 5.0 | Most active doses |

| This compound | 10.0 and 20.0 | Ineffective |

| Imipramine (comparator) | 10.0 | Reversal of deficit |

Table 1: Effects of this compound in the Chronic Mild Stress Model[1]

Learned Helplessness (LH) Model

The LH model is based on the observation that exposure to inescapable and unpredictable stress (e.g., foot shocks) can lead to a subsequent deficit in the ability to learn to escape an aversive situation. This is considered to model the hopelessness and cognitive deficits associated with depression.

The protocol for the LH model as applied in the this compound study can be summarized as follows. It is important to note that the specific shock intensity (mA) and duration (seconds) were not detailed in the primary publication.

This compound administered orally twice daily demonstrated a protective effect against the increase in escape failures induced by the inescapable shocks.[2]

| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Escape Failures (± SEM) | Mean Intertrial Crossings (Day 2, ± SEM) |

| Control (non-helpless) | - | 9 ± 2 | Not Reported |

| Helpless Control | Vehicle | Not explicitly stated, but higher than control | 5 ± 2 |

| This compound | 2.5 | Not explicitly stated | Not explicitly stated |

| This compound | 5.0 | 13 ± 2 | 15 ± 2 |

| This compound | 10.0 | 10 ± 3 | Not explicitly stated |

| This compound | 20.0 | Not explicitly stated | Not explicitly stated |

| Imipramine (comparator) | 64.0 | Marked protection | Tendency to increase |

Table 2: Effects of this compound in the Learned Helplessness Test in Rats[2]

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant drugs. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressants typically reduce the duration of this immobility.

Despite extensive literature searches, no publicly available studies were found that report quantitative data on the effects of this compound on immobility time in the forced swim test.

Neurogenesis

Adult hippocampal neurogenesis, the process of generating new neurons in the hippocampus, is thought to be involved in the pathophysiology of depression and the mechanism of action of some antidepressants. Chronic stress has been shown to decrease neurogenesis, while some antidepressant treatments can reverse this effect.

Currently, there is no direct evidence from published studies demonstrating the effect of this compound on markers of neurogenesis (e.g., BrdU or Ki-67 staining) in the hippocampus of animal models of depression. However, given that activation of 5-HT1A receptors has been linked to neurogenic processes, it is plausible that this compound may have pro-neurogenic effects, but this remains to be experimentally verified.

Conclusion and Future Directions

The available preclinical data provides strong evidence for the antidepressant-like efficacy of this compound in the chronic mild stress and learned helplessness models in rats. Its mechanism of action as a selective 5-HT1A receptor agonist is well-established. However, for a more complete preclinical profile, further research is warranted in several areas:

-

Forced Swim Test: Studies are needed to determine the dose-response effects of this compound on immobility time in the FST to understand its efficacy in this widely used screening model.

-

Neurogenesis: Direct investigation into the effects of chronic this compound treatment on hippocampal neurogenesis in animal models of depression would provide valuable insights into its long-term neurobiological effects.

-

Detailed Protocols: Publication of more detailed experimental protocols, including specific stressor schedules for the CMS model and shock parameters for the LH model, would enhance the reproducibility of the findings.

References

- 1. Antidepressant-like effects of this compound (S 20499) in the learned helplessness test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (S 20499), an agonist of 5-HT1A receptors, and imipramine have similar activity in a chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Alnespirone's Effects on Locus Coeruleus Neuronal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of alnespirone, a selective 5-HT1A receptor agonist, on the neuronal activity of the locus coeruleus (LC). The LC, the principal source of norepinephrine (B1679862) in the brain, plays a critical role in arousal, attention, and the stress response. Modulation of its activity is a key target for anxiolytic and antidepressant therapies. This document synthesizes findings from preclinical electrophysiological and neurochemical studies to elucidate this compound's mechanism of action within the LC. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's neuropharmacological profile.

Introduction

This compound is a selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the development of anxiolytic and antidepressant medications.[1] The locus coeruleus (LC) is a brainstem nucleus that is the primary source of norepinephrine (NE) to the forebrain and is critically involved in regulating vigilance, attention, and physiological responses to stress. The firing rate of LC neurons is tightly regulated by various neurotransmitter systems, including the serotonergic system. Understanding how compounds like this compound modulate LC neuronal activity is crucial for elucidating their therapeutic mechanisms and potential side effects.

This guide focuses on the direct and indirect effects of this compound on the spontaneous firing rate of LC neurons. It particularly contrasts this compound with buspirone (B1668070), another 5-HT1A agonist, to highlight the unique pharmacological properties of this compound, notably its lack of significant α2-adrenoceptor antagonism.[2]

Quantitative Data on Locus Coeruleus Neuronal Activity

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on the locus coeruleus.

Table 1: Effect of this compound on Spontaneous Firing Rate of Locus Coeruleus Neurons

| Treatment | Dose | Route of Administration | Change in Spontaneous Firing Rate | Species | Reference |

| This compound | 10 mg/kg | i.p. | Significant increase (less consistent and/or more transient than buspirone) | Rat | [3] |

Table 2: Interaction of this compound with the α2-Adrenergic System in the Locus Coeruleus

| Pre-treatment | Dose (Pre-treatment) | Agonist | Dose (Agonist) | Effect on LC Firing Rate | This compound Effect | Species | Reference |

| Vehicle | - | Clonidine | 40 µg/kg i.p. | Potent inhibition | N/A | Rat | [2] |

| This compound | 10 mg/kg i.p. | Clonidine | 40 µg/kg i.p. | Potent inhibition | Did not prevent or reverse inhibition | Rat | [2][3] |

| Buspirone | 10 mg/kg i.p. | Clonidine | 40 µg/kg i.p. | Potent inhibition | Potently antagonized inhibition | Rat | [2] |

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

In Vivo Electrophysiological Recording in Anesthetized Rats

This protocol is based on the methodology described in the comparative studies of this compound and buspirone.[2][3]

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Chloral hydrate (B1144303) anesthesia is typically used for these types of electrophysiological recordings.

-

Surgical Procedure:

-

The rat is placed in a stereotaxic frame.

-

A burr hole is drilled in the skull overlying the locus coeruleus.

-

A recording microelectrode is lowered into the LC. The stereotaxic coordinates for the LC are determined based on a rat brain atlas.

-

-

Recording:

-

Extracellular single-unit recordings of noradrenergic neurons are performed.

-

LC neurons are identified by their characteristic slow, regular firing pattern, long-duration action potentials, and their response to sensory stimuli (e.g., a paw pinch).

-

The spontaneous firing rate of individual neurons is recorded before and after drug administration.

-

-

Drug Administration:

-

Drugs (this compound, buspirone, clonidine) are administered intraperitoneally (i.p.).

-

A baseline firing rate is established before any drug injection.

-

The effects of the drugs on the firing rate are recorded over time.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound's action on locus coeruleus neurons.

Caption: this compound's interaction with the 5-HT1A receptor.

Caption: this compound's lack of α2-adrenoceptor antagonism.

Experimental Workflow

The following diagram outlines the workflow for a typical in vivo electrophysiology experiment to assess the effect of this compound on locus coeruleus neuronal activity.

Caption: In vivo electrophysiology experimental workflow.

Discussion and Conclusion

This compound modulates the activity of locus coeruleus neurons primarily through its agonist action at 5-HT1A receptors. Unlike buspirone, this compound does not exhibit significant α2-adrenoceptor antagonist properties, a key differentiator in its pharmacological profile.[2][3] The administration of this compound leads to an increase in the spontaneous firing rate of LC neurons, although this effect appears to be less robust and more transient compared to that of buspirone.[3] The precise downstream signaling cascade that translates 5-HT1A receptor activation into an excitatory effect on LC neurons is not fully elucidated and may involve indirect network effects.

The lack of α2-adrenoceptor antagonism means that this compound does not interfere with the autoregulatory feedback mechanism of norepinephrine in the LC. This property may contribute to a more nuanced modulation of the noradrenergic system compared to agents with mixed receptor profiles.

Further research is warranted to establish a clear dose-response relationship for this compound's effect on LC neuronal firing and to fully understand the signaling pathways responsible for its excitatory action. Such studies will be invaluable for the continued development and refinement of 5-HT1A receptor-targeted therapeutics for anxiety and depressive disorders.

References

- 1. Antidepressant drugs with differing pharmacological actions decrease activity of locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo comparison of two 5-HT1A receptors agonists this compound (S-20499) and buspirone on locus coeruleus neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

alnespirone impact on extracellular 5-hydroxytryptamine

An In-Depth Technical Guide on the Impact of Alnespirone on Extracellular 5-Hydroxytryptamine

Executive Summary

This compound is a selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its primary mechanism of action involves the stimulation of these receptors, which are critically involved in the modulation of the serotonergic system. 5-HT1A receptors are located both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically in various brain regions including the hippocampus, cortex, and amygdala.[2][3] Agonism at presynaptic 5-HT1A autoreceptors leads to a negative feedback mechanism, inhibiting the firing of serotonin neurons and thereby reducing the synthesis and release of 5-hydroxytryptamine (5-HT).[2][4] This guide provides a comprehensive technical overview of this compound's impact on extracellular 5-HT, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action

This compound exerts its influence on the serotonergic system primarily through its high-affinity binding to 5-HT1A receptors.[5] The key actions are as follows:

-

Presynaptic Autoreceptor Stimulation: In the dorsal and median raphe nuclei, the cell body regions of serotonin neurons, this compound acts as an agonist at 5-HT1A autoreceptors.[1][2]

-

Inhibition of Neuronal Firing: Activation of these Gi/o-coupled autoreceptors triggers a signaling cascade that results in neuronal hyperpolarization, primarily by opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6][7] This action decreases the firing rate of serotonergic neurons.[8][9]

-

Reduction in 5-HT Release: The reduced firing rate of raphe neurons leads to a decrease in the release of 5-HT from their axon terminals in projection areas throughout the brain.[10]

-

Decreased Extracellular 5-HT: Consequently, the overall effect of systemic this compound administration is a dose-dependent reduction in the concentration of extracellular 5-HT in various forebrain regions.[1][10] This effect is preventable by the administration of a selective 5-HT1A antagonist, such as WAY-100635, confirming the receptor-specific action of this compound.[1][10]

Quantitative Data

The following tables summarize the key quantitative parameters defining this compound's interaction with the 5-HT1A receptor and its downstream effects on extracellular serotonin levels.

Table 1: this compound Receptor Binding Affinity This table presents the equilibrium dissociation constant (Kd) for [3H]this compound at the 5-HT1A receptor, indicating its high binding affinity.

| Compound | Radioligand | Receptor Source | Parameter | Value | Reference |

| This compound | [3H]this compound | Rat Hippocampal Membranes | Kd | 0.36 nM | [5] |

Table 2: Effect of this compound on Extracellular 5-HT In Vivo This table summarizes the maximal reduction in extracellular 5-HT in different rat brain regions following subcutaneous (s.c.) administration of this compound, as measured by in vivo microdialysis. Data is expressed as the percentage of the pre-drug baseline level.

| Brain Region | This compound Dose (mg/kg, s.c.) | Maximal Reduction (% of Baseline) | Reference |

| Dorsal Striatum | 3 | ~23% | [1][10] |

| Frontal Cortex | 3 | ~29% | [1][10] |

| Median Raphe Nucleus | 3 | ~30% | [1] |

| Dorsal Raphe Nucleus | 3 | ~60% | [1] |

| Dorsal Hippocampus | 3 | ~65% | [1] |

| Ventral Hippocampus | 3 | ~65% | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.

Protocol: Radioligand Binding Assay (Competition)

Objective: To determine the inhibitory constant (Ki) of a test compound like this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.[11]

Materials and Reagents:

-

Receptor Source: Membranes from HEK293 cells expressing human 5-HT1A receptors, or from rat brain tissue rich in these receptors (e.g., hippocampus or cortex).[11][12]

-

Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist) at a concentration close to its Kd.[11]

-

Test Compound: this compound, prepared in serial dilutions.

-

Non-specific Binding Control: 10 µM of a high-affinity, non-labeled 5-HT1A ligand (e.g., 8-OH-DPAT or serotonin).[13]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: Ice-cold Assay Buffer.

-

Equipment: Glass fiber filters (e.g., GF/B), cell harvester/vacuum filtration manifold, scintillation vials, scintillation fluid, liquid scintillation counter.[11]

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer, centrifuge to pellet membranes, wash the pellet, and resuspend in fresh assay buffer. Determine protein concentration via a standard assay (e.g., BCA).[11]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), the non-specific binding control, or a concentration of this compound.

-

Incubation: Incubate the plate for 60 minutes at 25°C to allow the binding to reach equilibrium.[11]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[11]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).[11]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its equilibrium dissociation constant.[11]

-

Protocol: In Vivo Microdialysis

Objective: To measure the concentration of extracellular 5-HT in specific brain regions of a freely moving rat following the systemic administration of this compound.[14][15]

Procedure:

-

Part 1: Stereotaxic Surgery and Guide Cannula Implantation

-

Anesthetize an adult male Sprague-Dawley rat (250-300g) with an appropriate agent (e.g., isoflurane).[16][17]

-

Place the animal in a stereotaxic frame.

-

Following a midline scalp incision, drill a small hole in the skull above the target brain region (e.g., frontal cortex, coordinates relative to bregma: AP: +3.2 mm; ML: ±0.8 mm).[14]

-

Implant a guide cannula at these coordinates and secure it to the skull with dental cement and surgical screws.[16]

-

Insert a dummy cannula to keep the guide patent and allow the animal to recover for 48-72 hours.[16]

-

-

Part 2: Microdialysis Experiment

-

On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.[14]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 μl/min) using a syringe pump.[15]

-

Allow a 2-3 hour equilibration period to establish a stable baseline of extracellular 5-HT.[14]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., 0.02 M acetic acid) to prevent 5-HT degradation.[14] Collect at least three consecutive samples where 5-HT levels vary by less than 10%.[14]

-

Administer this compound via the desired route (e.g., 0.1, 0.3, 1, 3 mg/kg, s.c.).[10]

-

Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.[14]

-

Store all samples at -80°C until analysis.[17]

-

-

Part 3: Sample Analysis via HPLC-ECD

-

Determine the 5-HT concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18]

-

Chromatographic Conditions: Use a C18 reverse-phase column with a mobile phase consisting of a sodium phosphate (B84403) buffer, an ion-pairing agent, EDTA, and methanol.[14]

-

Electrochemical Detection: Set the potential of the working electrode to a level optimal for the oxidation of 5-HT (e.g., +0.65 V) against an Ag/AgCl reference electrode.[14]

-

Quantification: Generate a standard curve using known concentrations of 5-HT. The 5-HT concentration in the samples is determined by comparing the peak area from the sample chromatogram to the standard curve.[16]

-

Visualizations

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: 5-HT1A Receptor Signaling Pathway.

Caption: Experimental Workflow for In Vivo Microdialysis.

Caption: Logical Cascade of this compound's Action.

References